1-Formylpyrrolidine

描述

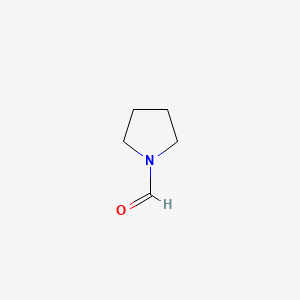

Structure

3D Structure

属性

IUPAC Name |

pyrrolidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-6-3-1-2-4-6/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRIQBHIKABLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191042 | |

| Record name | Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Aldrich MSDS] | |

| Record name | Prolinal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.28 [mmHg] | |

| Record name | Prolinal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10280 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3760-54-1 | |

| Record name | 1-Pyrrolidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Formylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Prolinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLINAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO74GWE7WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Pyrrolidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Formylpyrrolidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formylpyrrolidine, also known as N-formylpyrrolidine or pyrrolidine-1-carboxaldehyde, is a heterocyclic organic compound with the chemical formula C5H9NO. It serves as a versatile intermediate in organic synthesis and as a monomer constituent for gas clathrate inhibitors.[1] This document provides a comprehensive overview of its physical and chemical properties, outlines known synthetic pathways, and discusses its applications, with a focus on providing researchers and drug development professionals with critical technical information.

Chemical Identity and Physical Properties

This compound is a clear, slightly yellow liquid at room temperature.[1][2][3] It is a combustible liquid and should be stored in a dry, well-ventilated place.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C5H9NO | [2][3][4][5] |

| Molecular Weight | 99.13 g/mol | [4][6] |

| CAS Number | 3760-54-1 | [2][4] |

| Appearance | Clear to slightly yellow liquid | [1][2][3] |

| Density | 1.04 g/mL at 25 °C | [1][5] |

| Boiling Point | 92-94 °C at 15 mmHg | [1][5] |

| 204.4 °C at 760 mmHg | [2] | |

| Flash Point | 95 °C (203 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.479 | [2][3][5] |

| Vapor Pressure | 2.71 mmHg at 25 °C | [2][3] |

| LogP | 0.81240 | [2][5] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Synthesis of this compound

Two reported synthetic routes are:

-

The reaction of pyrrolidine with carbon dioxide.

-

The reaction of pyrrolidine with formaldehyde, which has a reported yield of 99.0%.[2]

The precursors for its synthesis include pyrrolidine, formic acid, carbon monoxide, and carbon dioxide.[5]

Below is a logical workflow illustrating these synthetic pathways.

References

An In-depth Technical Guide to 1-Formylpyrrolidine (CAS 3760-54-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Formylpyrrolidine (N-Formylpyrrolidine), a versatile amide used as a polar aprotic solvent and a formylating reagent in organic synthesis. This document details its physicochemical properties, synthesis protocols, key reactions, and spectral data, presented in a format tailored for chemical research and development.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. This data is essential for its application in experimental design, particularly for solvent selection and reaction condition optimization.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 3760-54-1 |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 222-224 °C (at 760 mmHg) |

| Density | 1.00 g/cm³ at 25 °C |

| Refractive Index (n²⁰/D) | 1.472 |

| Flash Point | 102 °C (216 °F) |

| Solubility | Miscible with water and most common organic solvents. |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 1.90-2.05 (m, 4H, CH₂), 3.40-3.55 (m, 4H, N-CH₂), 8.20 (s, 1H, CHO) |

| ¹³C NMR (CDCl₃) | δ (ppm): 23.5, 26.0 (C-3, C-4), 42.0, 46.5 (C-2, C-5), 162.5 (C=O) |

| IR (Neat) | ν (cm⁻¹): 2970 (C-H stretch), 1675 (C=O stretch, amide), 1430 (CH₂ bend) |

| Mass Spec (EI) | m/z (%): 99 (M⁺, 40), 70 (M-CHO, 100), 42 (C₂H₄N⁺, 35) |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the direct formylation of pyrrolidine with formic acid.

Experimental Protocol: Synthesis from Pyrrolidine and Formic Acid

Objective: To synthesize this compound via the N-formylation of pyrrolidine.

Materials:

-

Pyrrolidine

-

Formic acid (88-98%)

-

Toluene

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard reflux and distillation glassware

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine one molar equivalent of pyrrolidine with 1.1 to 1.2 molar equivalents of formic acid in a volume of toluene sufficient to facilitate azeotropic water removal.

-

Azeotropic Dehydration: Heat the mixture to reflux. Water, a byproduct of the amidation, will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete. This typically takes 3-6 hours.

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at approximately 105-107 °C at 10 mmHg.

-

Drying and Storage: Dry the purified product over anhydrous sodium sulfate, filter, and store in a tightly sealed container.

Caption: Diagram 1: General workflow for the synthesis and purification of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent, primarily utilized as a formylating agent in reactions such as the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction

In the presence of phosphoryl chloride (POCl₃) or oxalyl chloride, this compound forms a Vilsmeier reagent, a potent electrophile used to install a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.

Mechanism Overview:

-

The oxygen of the amide attacks the electrophilic phosphorus of POCl₃.

-

Chloride is eliminated and subsequently attacks the carbonyl carbon.

-

A cascade of eliminations generates the electrophilic chloroiminium ion, the active Vilsmeier reagent.

-

The electron-rich aromatic ring attacks the iminium carbon.

-

A subsequent hydrolysis step during workup quenches the iminium salt and reveals the aldehyde product.

Caption: Diagram 2: Key steps in the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Formylation of Indole

Objective: To synthesize Indole-3-carboxaldehyde using this compound and POCl₃.

Materials:

-

Indole

-

This compound

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard reaction and extraction glassware

Procedure:

-

Reagent Preparation (Vilsmeier Reagent): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via syringe, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-45 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction: Dissolve Indole (1.0 eq) in anhydrous DCM in a separate flask. Add this solution dropwise to the cold Vilsmeier reagent solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a cold, saturated sodium bicarbonate solution until the pH is basic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure Indole-3-carboxaldehyde.

Safety and Handling

This compound is considered a combustible liquid with low toxicity. However, standard laboratory safety precautions should always be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed.

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention. Always consult the Safety Data Sheet (SDS) for complete information before use.

An In-depth Technical Guide to 1-Formylpyrrolidine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Formylpyrrolidine (also known as N-Formylpyrrolidine or Pyrrolidine-1-carboxaldehyde), a versatile heterocyclic compound. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly as a synthetic building block in drug discovery and materials science.

Core Concepts: Structure and Properties

This compound is a derivative of pyrrolidine, a five-membered saturated nitrogen heterocycle. The addition of a formyl group to the nitrogen atom imparts specific chemical characteristics, making it a useful intermediate in various organic syntheses.

Molecular Structure

The chemical structure of this compound consists of a pyrrolidine ring where the nitrogen atom is bonded to the carbonyl carbon of a formyl group.

-

Molecular Formula: C₅H₉NO

-

Molecular Weight: 99.13 g/mol

-

Canonical SMILES: C1CCN(C1)C=O

-

InChI Key: AGRIQBHIKABLPJ-UHFFFAOYSA-N

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference |

| IUPAC Name | Pyrrolidine-1-carbaldehyde | [1] |

| CAS Number | 3760-54-1 | [2] |

| Appearance | Clear, slightly yellow liquid | [3][4] |

| Density | 1.04 g/mL at 25 °C | [4] |

| Boiling Point | 92-94 °C at 15 mmHg | [4] |

| Flash Point | 95 °C (closed cup) | |

| Refractive Index | n20/D 1.479 (lit.) | [4] |

| Molecular Weight | 99.13 | [2] |

| Molecular Formula | C₅H₉NO | [2] |

| XLogP3 | -0.3 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research and development.

Synthesis Protocol: Formylation of Pyrrolidine

A high-purity synthesis of this compound can be achieved through the reaction of pyrrolidine with formic acid, followed by dehydration and purification.[5]

Materials:

-

Pyrrolidine (71.5 g)

-

Formic acid (52.3 g, 88.0% content)

-

250 mL distillation flask

-

Heating mantle/oil bath

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Charge a 250 mL distillation flask with 71.5 grams of pyrrolidine and 52.3 grams of 88.0% formic acid.

-

Salt Formation and Dehydration: Heat the mixture in an oil bath at a temperature range of 60-120 °C. Water produced during the reaction will begin to distill off.

-

Completion of Dehydration: Continue heating until the distillation of water ceases, indicating the completion of the dehydration step.

-

Purification: Allow the reaction mixture to cool to room temperature.

-

Vacuum Distillation: Assemble a vacuum distillation apparatus and purify the crude product by distillation under reduced pressure to obtain high-purity this compound. The expected yield is approximately 84 grams.[5]

Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective method for determining the purity of volatile organic compounds like this compound and identifying any potential impurities.

Instrumentation:

-

Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

-

Capillary Column: PEG20M or equivalent polar column (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness)

-

Carrier Gas: Helium (99.999% purity)

-

Sample for Analysis: Synthesized this compound

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

-

GC-MS Method Setup:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, e.g., 50:1)

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 10 °C/min.

-

Hold: Hold at 220 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Scan Range: m/z 35-350

-

-

Data Acquisition and Analysis: Inject the prepared sample into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks corresponding to the eluting compounds.

-

Purity Determination: Identify the peak for this compound based on its retention time and mass spectrum. Purity is calculated by the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all detected peaks.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear, logical representations of experimental and conceptual workflows.

Caption: Synthesis workflow for this compound.

Caption: GC-MS workflow for purity analysis.

Applications in Research and Development

This compound serves as a key building block in several areas of chemical and pharmaceutical research:

-

Drug Discovery: It is utilized in the synthesis of more complex molecules, including derivatives that have shown potential as prolyl endopeptidase inhibitors, which are investigated for nootropic (cognitive-enhancing) effects.

-

Materials Science: It is a monomer component for gas clathrate inhibitors, which are important in the oil and gas industry to prevent the formation of hydrate plugs in pipelines.[3][4]

-

Organic Synthesis: As a formylating agent and a pyrrolidine-containing scaffold, it is valuable for constructing a wide range of heterocyclic compounds.

References

- 1. N-Formylpyrrolidine | C5H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 3760-54-1 [chemicalbook.com]

- 5. CN1253947A - Preparation method of high purity N-formyl pyrrolidine and its homolog - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-Formylpyrrolidine from Pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-formylpyrrolidine from pyrrolidine, a key transformation in organic synthesis and drug development. This compound serves as a versatile intermediate and a valuable building block in the creation of more complex molecules. This document details three distinct synthetic methodologies, providing in-depth experimental protocols and quantitative data to facilitate replication and comparison. The synthesis workflows are visually represented to ensure clarity and ease of understanding.

Introduction

Pyrrolidine, a cyclic secondary amine, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] The N-formylation of pyrrolidine to yield this compound is a fundamental and critical transformation. This derivative is a key intermediate in the synthesis of various pharmaceutical compounds and is also utilized as a monomer in the production of gas clathrate inhibitors.[2] The addition of the formyl group modifies the reactivity and physical properties of the pyrrolidine ring, opening avenues for further functionalization.

This whitepaper presents a detailed examination of three primary methods for the synthesis of this compound from pyrrolidine:

-

Method 1: Reaction with Formic Acid

-

Method 2: Reaction with Ethyl Formate

-

Method 3: Reaction with Chloral Hydrate and a Base

Each method is presented with a thorough experimental protocol, a summary of quantitative data in a comparative table, and a visual representation of the workflow.

Synthetic Methodologies

This section provides a detailed exploration of the three selected methods for the N-formylation of pyrrolidine.

Method 1: Reaction with Formic Acid

This is a classical and straightforward method for the formylation of amines. The reaction proceeds by the direct reaction of pyrrolidine with formic acid to form the corresponding ammonium salt, which upon heating, dehydrates to yield this compound. The removal of water is crucial to drive the equilibrium towards the product and is often facilitated by azeotropic distillation.

2.1.1. Experimental Protocol

A detailed procedure for the synthesis of this compound using formic acid is as follows:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a dropping funnel.

-

Charging Reactants: The flask is charged with pyrrolidine (71.5 g, 1.0 mol) and toluene (100 mL).

-

Addition of Formic Acid: 85% Formic acid (54.2 g, 1.0 mol) is added dropwise to the stirred solution of pyrrolidine in toluene. An exothermic reaction will be observed.

-

Azeotropic Dehydration: The reaction mixture is heated to reflux. The water generated during the reaction is collected in the Dean-Stark trap.

-

Monitoring the Reaction: The reaction is monitored by observing the cessation of water collection in the trap.

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, slightly yellow liquid.

2.1.2. Reaction Workflow

Caption: Workflow for the synthesis of this compound via the formic acid method.

Method 2: Reaction with Ethyl Formate

This method utilizes an ester of formic acid, typically ethyl formate, as the formylating agent. The reaction involves the nucleophilic attack of pyrrolidine on the carbonyl carbon of ethyl formate, leading to the formation of this compound and ethanol as a byproduct. The removal of ethanol can be used to drive the reaction to completion.

2.2.1. Experimental Protocol

A detailed procedure for the synthesis of this compound using ethyl formate is as follows:

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Charging Reactants: The flask is charged with pyrrolidine (71.1 g, 1.0 mol) and ethyl formate (74.1 g, 1.0 mol).

-

Reaction: The mixture is heated to reflux for 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature.

-

Purification: The excess ethyl formate and the ethanol byproduct are removed by distillation at atmospheric pressure. The remaining crude product is then purified by vacuum distillation to afford this compound.

2.2.2. Reaction Workflow

Caption: Workflow for the synthesis of this compound via the ethyl formate method.

Method 3: Reaction with Chloral Hydrate and a Base

This method offers an alternative route to N-formylation under basic conditions. Pyrrolidine is treated with chloral hydrate in the presence of a base, such as sodium hydroxide. The reaction is believed to proceed through a haloform-type reaction mechanism.

2.3.1. Experimental Protocol

A detailed procedure for the synthesis of this compound using chloral hydrate is as follows:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath.

-

Charging Reactants: The flask is charged with pyrrolidine (71.1 g, 1.0 mol) and water (100 mL).

-

Addition of Chloral Hydrate: A solution of chloral hydrate (165.4 g, 1.0 mol) in water (100 mL) is added dropwise to the stirred pyrrolidine solution while maintaining the temperature below 10 °C.

-

Addition of Base: A solution of sodium hydroxide (40.0 g, 1.0 mol) in water (100 mL) is then added dropwise, keeping the temperature below 20 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 2 hours.

-

Work-up: The reaction mixture is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to give this compound.

2.3.2. Reaction Workflow

Caption: Workflow for the synthesis of this compound via the chloral hydrate method.

Quantitative Data Summary

The following table summarizes the key quantitative data for the three described synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.

| Parameter | Method 1: Formic Acid | Method 2: Ethyl Formate | Method 3: Chloral Hydrate & Base |

| Formylating Agent | Formic Acid | Ethyl Formate | Chloral Hydrate |

| Stoichiometry (Pyrrolidine:Reagent) | 1:1 | 1:1 | 1:1:1 (Pyrrolidine:Chloral:NaOH) |

| Solvent | Toluene | None (or excess ethyl formate) | Water, Diethyl Ether (for extraction) |

| Temperature | Reflux (approx. 110 °C) | Reflux (approx. 77 °C) | 0-20 °C, then Room Temperature |

| Reaction Time | 4-8 hours | 4-6 hours | ~2.5 hours |

| Typical Yield | 84%[3] | 80-90% (estimated) | 75-85% (estimated) |

| Purification | Vacuum Distillation | Vacuum Distillation | Extraction followed by Vacuum Distillation |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

Appearance: Clear, slightly yellow liquid.[4]

-

Boiling Point: 92-94 °C at 15 mmHg.[5]

-

Density: 1.04 g/mL at 25 °C.[5]

-

Refractive Index: n20/D 1.479.[5]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (CDCl3, 400 MHz) δ (ppm): 8.25 (s, 1H, CHO), 3.45 (t, J=6.8 Hz, 2H, NCH2), 3.35 (t, J=6.8 Hz, 2H, NCH2), 1.95-1.85 (m, 4H, CH2CH2).

-

13C NMR (CDCl3, 100 MHz) δ (ppm): 163.0 (C=O), 47.5 (NCH2), 45.5 (NCH2), 26.0 (CH2), 24.0 (CH2).[6]

4.2. Infrared (IR) Spectroscopy

-

IR (neat, cm-1): A strong absorption band characteristic of the amide carbonyl group is expected around 1670 cm-1.

Conclusion

This technical guide has detailed three effective methods for the synthesis of this compound from pyrrolidine. The choice of method will depend on factors such as available reagents, desired scale, and sensitivity of other functional groups in more complex substrates. The reaction with formic acid offers a high-yielding and straightforward approach, particularly when coupled with azeotropic water removal. The use of ethyl formate provides a milder, solvent-free alternative. The chloral hydrate method presents a viable option under basic conditions. The provided experimental protocols, quantitative data, and workflow diagrams offer a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

- 1. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 2. The immobilized NaHSO4·H2O on activated charcoal: a highly efficient promoter system for N-formylation of amines with ethyl formate » Growing Science [growingscience.com]

- 3. CN1253947A - Preparation method of high purity N-formyl pyrrolidine and its homolog - Google Patents [patents.google.com]

- 4. This compound 97% | 3760-54-1 [sigmaaldrich.com]

- 5. This compound | 3760-54-1 [chemicalbook.com]

- 6. acadiau.ca [acadiau.ca]

Spectroscopic Profile of 1-Formylpyrrolidine: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 1-formylpyrrolidine (CAS No: 3760-54-1), a key intermediate in various chemical syntheses. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, supported by standardized experimental protocols and logical workflows.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03 | Singlet | 1H | H-C=O |

| 3.45 | Triplet | 2H | N-CH₂ |

| 3.35 | Triplet | 2H | N-CH₂ |

| 1.90 | Multiplet | 4H | -CH₂-CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 160.7 | C=O |

| 45.9 | N-CH₂ |

| 41.9 | N-CH₂ |

| 25.9 | -CH₂- |

| 23.2 | -CH₂- |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975 | Strong | C-H stretch (alkane) |

| 2878 | Strong | C-H stretch (alkane) |

| 1675 | Strong | C=O stretch (amide) |

| 1435 | Medium | C-H bend |

| 1335 | Medium | C-N stretch |

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 99 | 65 | [M]⁺ (Molecular Ion) |

| 70 | 100 | [M-CHO]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

| 42 | 85 | [C₂H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the presented spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Instrumentation:

-

400 MHz NMR Spectrometer

-

5 mm NMR tubes

-

Standard laboratory glassware

Reagents:

-

This compound (sample)

-

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

Procedure:

-

Sample Preparation: Approximately 20 mg of this compound was dissolved in 0.6 mL of CDCl₃ containing TMS in a clean, dry vial. The solution was then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer was tuned and locked onto the deuterium signal of the CDCl₃. Standard shimming procedures were performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence was used to acquire the proton spectrum. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans were accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence was used to acquire the carbon spectrum. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. 512 scans were accumulated.

-

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (NaCl or KBr)

-

Pipette

Procedure:

-

Sample Preparation: A single drop of neat this compound was placed onto a clean, dry salt plate.[1] A second salt plate was carefully placed on top to create a thin liquid film.[1]

-

Background Spectrum: A background spectrum of the empty sample compartment was recorded to subtract the contribution of atmospheric CO₂ and water vapor.

-

Sample Spectrum Acquisition: The prepared salt plate "sandwich" was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum was presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC inlet. The GC separated the sample from the solvent and introduced it into the mass spectrometer.

-

Ionization: In the EI source, the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The abundance of each ion was measured by a detector, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a small molecule like this compound.

References

1-Formylpyrrolidine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-Formylpyrrolidine (CAS No: 3760-54-1). The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| Appearance | Clear, slightly yellow to light brown liquid | |

| Boiling Point | 92-94 °C at 15 mmHg | [2] |

| Density | 1.04 g/mL at 25 °C | [2] |

| Flash Point | 95 °C (203 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.479 (lit.) | [2] |

| Storage Temperature | Room Temperature | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[4] |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be used:

| PPE | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[5] |

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use non-sparking tools.

-

Wash hands thoroughly after handling.

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Store away from heat, sparks, open flames, and other ignition sources.

-

Store at room temperature.[3]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6] Hazardous combustion products include carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.

Experimental Protocols Workflow

The following diagram illustrates a general workflow for handling this compound in a research setting, emphasizing safety at each step.

Logical Relationship of Emergency Response

The following diagram outlines the logical steps to be taken in the event of an emergency involving this compound.

References

An In-depth Technical Guide to the Solubility of 1-Formylpyrrolidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-formylpyrrolidine, a versatile aprotic solvent and chemical intermediate. Due to a lack of extensive, publicly available quantitative data, this guide synthesizes known information, provides qualitative solubility assessments based on chemical principles, and details standardized experimental protocols for determining solubility.

Introduction to this compound

This compound (also known as N-formylpyrrolidine) is a cyclic amide with the chemical formula C₅H₉NO. It is a clear, slightly yellow liquid with a high boiling point and low vapor pressure.[1][2] Its polar aprotic nature makes it a subject of interest as a solvent and a reactant in various chemical syntheses, including in the development of pharmaceutical compounds. Understanding its solubility in a range of organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | |

| Density | 1.04 g/mL at 25 °C | |

| Boiling Point | 92-94 °C at 15 mmHg | |

| Flash Point | 95 °C (closed cup) |

Solubility of this compound: Data and Predictions

The principle of "like dissolves like" is a useful guide. As a polar, aprotic compound, this compound is expected to be miscible with other polar solvents, particularly those that can act as hydrogen bond acceptors. Its solubility in nonpolar solvents is anticipated to be lower.

Table 1: Quantitative and Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | CAS Number | Polarity | Solubility ( g/100g of solvent) | Qualitative Assessment |

| Alcohols | Methanol | 67-56-1 | Polar Protic | Data not available | Expected to be Miscible |

| Ethanol | 64-17-5 | Polar Protic | Data not available | Expected to be Miscible | |

| n-Propanol | 71-23-8 | Polar Protic | Data not available | Expected to be Soluble | |

| Isopropanol | 67-63-0 | Polar Protic | Data not available | Expected to be Soluble | |

| n-Butanol | 71-36-3 | Polar Protic | Data not available | Expected to be Soluble | |

| Ketones | Acetone | 67-64-1 | Polar Aprotic | Data not available | Expected to be Miscible |

| Methyl Ethyl Ketone | 78-93-3 | Polar Aprotic | Data not available | Expected to be Miscible | |

| Esters | Ethyl Acetate | 141-78-6 | Polar Aprotic | Data not available | Expected to be Soluble |

| Butyl Acetate | 123-86-4 | Moderately Polar | Data not available | Expected to be Moderately Soluble | |

| Ethers | Diethyl Ether | 60-29-7 | Nonpolar | Data not available | Expected to be Sparingly Soluble |

| Tetrahydrofuran (THF) | 109-99-9 | Polar Aprotic | Data not available | Expected to be Miscible | |

| 1,4-Dioxane | 123-91-1 | Polar Aprotic | Data not available | Expected to be Miscible | |

| Aromatic Hydrocarbons | Toluene | 108-88-3 | Nonpolar | Data not available | Expected to be Sparingly Soluble |

| Xylene (mixed) | 1330-20-7 | Nonpolar | Data not available | Expected to be Sparingly Soluble | |

| Halogenated Hydrocarbons | Dichloromethane | 75-09-2 | Polar Aprotic | Data not available | Expected to be Miscible |

| Chloroform | 67-66-3 | Polar Aprotic | Data not available | Expected to be Miscible |

Disclaimer: The qualitative assessments are based on general principles of chemical solubility and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The saturated solution is allowed to stand undisturbed at the same temperature until any undissolved solute has settled. A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (to prevent precipitation or further dissolution due to temperature changes).

-

Evaporation: The collected aliquot is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until a constant weight of the solute is achieved.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Spectroscopic Method (UV-Vis)

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for determining solubility. This method relies on Beer-Lambert's law, which relates absorbance to concentration.

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: A clear aliquot of the saturated solution is carefully withdrawn and diluted quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax used for the calibration curve.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve. The concentration of the original saturated solution is then calculated by taking the dilution factor into account.

Logical Relationships in Solubility

The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the key factors influencing this process.

Conclusion

While a comprehensive quantitative database for the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical properties and established principles of solubility. For applications requiring precise solubility data, the detailed experimental protocols provided herein offer robust methods for its determination. The continued investigation and publication of such data will be invaluable to the scientific and industrial communities that utilize this versatile compound.

References

The Shono Oxidation: Unlocking Novel Synthetic Pathways with 1-Formylpyrrolidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formylpyrrolidine, a versatile and readily available chemical, has long been utilized in industrial applications, notably as a Lewis base catalyst and a monomer for kinetic hydrate inhibitors.[1] However, recent advancements in synthetic organic chemistry have unveiled its potential in novel, high-value transformations. This whitepaper explores the electrochemical oxidation of this compound, commonly known as the Shono oxidation, as a gateway to functionalized pyrrolidine derivatives. Furthermore, we will delve into the prospective application of this compound as a formylating agent in Vilsmeier-Haack type reactions and its role in multicomponent reactions, providing detailed experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

The Shono Oxidation: Electrochemical α-Alkoxylation of this compound

The Shono oxidation is a powerful electrochemical method for the α-functionalization of amines, amides, and carbamates.[2] In the case of this compound, this reaction provides a direct route to α-methoxy-N-formylpyrrolidine, a valuable intermediate for the synthesis of more complex pyrrolidine-containing molecules.[3]

Reaction Principle and Mechanism

The reaction proceeds via the anodic oxidation of this compound in methanol. The electrochemical process generates an N-acyliminium ion intermediate, which is subsequently trapped by the methanol solvent.[4]

A proposed mechanism for the Shono oxidation of this compound is as follows:

-

Electron Transfer: this compound undergoes a two-electron oxidation at the anode to form a highly reactive N-acyliminium ion.

-

Nucleophilic Attack: The solvent, methanol, acts as a nucleophile and attacks the electrophilic iminium ion.

-

Deprotonation: Loss of a proton from the resulting oxonium ion yields the final product, 2-methoxy-1-formylpyrrolidine.

Experimental Protocol: Electrochemical α-Methoxylation

The following protocol is adapted from studies on the electrochemical methoxylation of N-formylpyrrolidine in a microfluidic electrolysis cell.[3][5]

Materials:

-

This compound

-

Methanol (anhydrous)

-

Tetraethylammonium tetrafluoroborate (Et₄NBF₄) as a supporting electrolyte

-

Undivided electrolysis cell with platinum or graphite electrodes

-

Constant current power supply

-

Magnetic stirrer

Procedure:

-

Prepare a 0.1 M solution of this compound in anhydrous methanol.

-

Add tetraethylammonium tetrafluoroborate to the solution to a final concentration of 0.05 M.

-

Place the solution in the electrolysis cell equipped with platinum or graphite electrodes and a magnetic stir bar.

-

Apply a constant current to the cell. The optimal current density will depend on the specific cell geometry and should be determined empirically.

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 2-methoxy-1-formylpyrrolidine.

Quantitative Data

The following table summarizes representative data for the Shono oxidation of this compound, highlighting the influence of reaction parameters on conversion and selectivity.

| Entry | Substrate Concentration (M) | Electrolyte Concentration (M) | Current (A) | Flow Rate (mL/min) | Conversion (%) | Selectivity (%) | Reference |

| 1 | 0.10 | 0.05 (Et₄NBF₄) | ~20% above theoretical optimum | N/A (Batch) | High | N/A | [5] |

| 2 | 0.2 | 0.05 (Et₄NBF₄) | 6.0 | 8.0 | >90 | ~82 (isolated yield) | [6] |

Vilsmeier-Haack Type Formylation: A Novel Application

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds, traditionally employing a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[7] We propose the novel use of this compound in place of DMF to generate a pyrrolidinium-based Vilsmeier reagent for such transformations.

Proposed Reaction and Mechanism

The reaction of this compound with POCl₃ is expected to form the corresponding Vilsmeier reagent, a chloroiminium salt. This electrophilic species can then react with an electron-rich arene, such as indole, to afford the formylated product after hydrolysis.

General Experimental Protocol

The following is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich arene, adapted for the use of this compound.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Electron-rich aromatic or heteroaromatic substrate (e.g., indole)

-

Anhydrous 1,2-dichloroethane (DCE) or another suitable solvent

-

Sodium acetate solution (aqueous)

-

Magnetic stirrer

Procedure:

-

To a stirred solution of this compound (1.1 equiv) in anhydrous DCE at 0 °C, add POCl₃ (1.2 equiv) dropwise under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add the electron-rich substrate (1.0 equiv) to the reaction mixture.

-

Heat the reaction to a temperature appropriate for the substrate's reactivity (e.g., 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Multicomponent Reactions for Pyrrolidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures. The [3+2] cycloaddition of an azomethine ylide with a dipolarophile is a classic MCR for the synthesis of substituted pyrrolidines.[8] While this compound itself is not a direct precursor for azomethine ylides in this context, its derivatives can be envisioned as key components in novel MCRs. For instance, the α-methoxylated product from the Shono oxidation can serve as a precursor to an N-acyliminium ion, a reactive intermediate for cycloadditions.

Proposed [3+2] Cycloaddition

A plausible novel MCR involves the in situ generation of an N-acyliminium ion from 2-methoxy-1-formylpyrrolidine, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an electron-rich alkene or an alkyne.

General Experimental Protocol for a Three-Component Reaction

The following is a generalized protocol for a three-component reaction to synthesize spiro-pyrrolidine derivatives, a reaction class where derivatives of this compound could potentially be employed. This protocol is based on the reaction of isatin, an amino acid, and a dipolarophile.[9][10]

Materials:

-

Isatin

-

An α-amino acid (e.g., sarcosine, proline)

-

A dipolarophile (e.g., an electron-deficient alkene)

-

A suitable solvent (e.g., methanol, ethanol)

-

Magnetic stirrer

Procedure:

-

To a solution of the dipolarophile (1.0 equiv) in the chosen solvent, add isatin (1.0 equiv) and the α-amino acid (1.1 equiv).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired spiro-pyrrolidine derivative.

Representative Quantitative Data for a [3+2] Cycloaddition

The following table presents data for a three-component [3+2] cycloaddition reaction for the synthesis of spiro-pyrrolidine derivatives, demonstrating the yields achievable with this methodology.

| Entry | Isatin Derivative | Amino Acid | Dipolarophile | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | Isatin | Sarcosine | 3,5-Bis(phenylmethylidene)tetrahydro-4(1H)-pyridinone | 78 | >99:1 | [8] |

| 2 | 5-Bromoisatin | Phenylglycine | 3,5-Bis(4-chlorophenylmethylidene)tetrahydro-4(1H)-pyridinone | 75 | >99:1 | [8] |

| 3 | Isatin | Proline | 3,5-Bis(4-methylphenylmethylidene)tetrahydro-4(1H)-pyridinone | 82 | >99:1 | [8] |

Conclusion

This compound is emerging as a valuable and versatile building block in modern organic synthesis, extending far beyond its traditional industrial uses. The Shono oxidation provides a robust and efficient method for the synthesis of α-functionalized pyrrolidines, opening doors to a wide range of subsequent transformations. The potential for this compound to act as a novel formylating agent in Vilsmeier-Haack type reactions and for its derivatives to participate in multicomponent reactions presents exciting opportunities for the discovery of new reactions and the streamlined synthesis of complex, biologically relevant molecules. The detailed protocols and quantitative data provided in this whitepaper are intended to serve as a practical guide for researchers to explore and exploit the expanding synthetic utility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. "Facile, Regio-and Diastereoselective Synthesis of Spiro-Pyrrolidine an" by Abdulrahman I. Almansour, Raju Suresh Kumar et al. [digitalcommons.chapman.edu]

- 9. Novel three-component domino reactions of ketones, isatin and amino acids: synthesis and discovery of antimycobacterial activity of highly functionalised novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-Formylpyrrolidine: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formylpyrrolidine, a cyclic amide, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique combination of properties, including its role as a formylating agent, a polar aprotic solvent, and a precursor to various heterocyclic scaffolds, makes it an indispensable tool for synthetic chemists. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, with a focus on its utility in the construction of complex molecules, including pharmaceutically relevant compounds. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

This compound is a clear, slightly yellow liquid with a high boiling point and good solubility in a range of organic solvents. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| CAS Number | 3760-54-1 | [1] |

| Appearance | Clear to slightly yellow liquid | [2] |

| Boiling Point | 92-94 °C at 15 mmHg | [1] |

| Density | 1.04 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.479 | [1] |

The spectroscopic data for this compound are essential for its characterization and are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.25 (s, 1H, CHO), 3.48 (t, J=6.8 Hz, 2H, NCH₂), 3.39 (t, J=6.8 Hz, 2H, NCH₂), 1.95-1.85 (m, 4H, CH₂CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.8 (C=O), 47.3 (NCH₂), 45.8 (NCH₂), 26.2 (CH₂), 23.9 (CH₂) |

| IR (neat) | ν (cm⁻¹): 2970, 2875, 1670 (C=O), 1430, 1280 |

Synthesis of this compound

This compound is commercially available; however, it can also be readily synthesized in the laboratory. A common and efficient method involves the formylation of pyrrolidine using formic acid or a derivative thereof.

Experimental Protocol: Synthesis from Pyrrolidine and Formic Acid

Materials:

-

Pyrrolidine

-

Formic acid

-

Toluene

-

Dean-Stark apparatus

-

Standard distillation glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pyrrolidine (1.0 eq) and formic acid (1.1 eq).

-

Add toluene as an azeotropic solvent.

-

Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure.

-

Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.

Applications in Organic Synthesis

This compound serves as a versatile reagent and building block in a wide array of organic transformations.

Formylation Reactions: The Vilsmeier-Haack Reagent

One of the most significant applications of this compound is in the Vilsmeier-Haack reaction, where it serves as a source of the electrophilic Vilsmeier reagent upon reaction with an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[3] This reagent is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[4]

The Vilsmeier reagent generated from this compound can then be used to formylate a variety of substrates, including indoles, pyrroles, and activated benzene derivatives.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

Indole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.1 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

In a separate flask, dissolve indole (1.0 eq) in anhydrous DCM.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford indole-3-carboxaldehyde.

Table 3: Vilsmeier-Haack Formylation of Various Substrates with this compound/POCl₃

| Substrate | Product | Yield (%) | Reference(s) |

| Indole | Indole-3-carboxaldehyde | 77 | [5] |

| Pyrrole | Pyrrole-2-carboxaldehyde | ~70-80 | General Knowledge |

| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | ~80-90 | General Knowledge |

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, particularly substituted pyrroles and pyrrolo[1,2-a]pyrazines.

While not a direct one-step reaction, the formyl group introduced by this compound can be a key handle for subsequent cyclization reactions to form substituted pyrroles. For instance, a formylated intermediate can undergo condensation with a suitable partner to construct the pyrrole ring.

Pyrrolo[1,2-a]pyrazines are an important class of bicyclic heterocycles with diverse biological activities. This compound can be a key starting material in their synthesis. For example, 2-formyl-N-propargylpyrroles, which can be synthesized from 2-formylpyrrole (obtainable via Vilsmeier-Haack reaction on pyrrole), undergo cascade reactions to form pyrrolo[1,2-a]pyrazines.[6]

As a Catalyst in Organic Synthesis

The pyrrolidine moiety within this compound allows its derivatives to be employed as organocatalysts, particularly in asymmetric reactions. While this compound itself is not a chiral catalyst, it serves as a foundational structure for the synthesis of chiral pyrrolidine-based catalysts. These catalysts are particularly effective in enamine and iminium ion catalysis, facilitating reactions such as asymmetric aldol condensations.[5]

Role in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The pyrrolidine ring is a common structural motif in a vast number of biologically active compounds and pharmaceuticals.[7] this compound serves as a key precursor for the introduction of this important scaffold. While direct experimental protocols are often proprietary or embedded in complex multi-step syntheses, the literature indicates its use in the development of anxiolytic drugs and other central nervous system agents. The formylation of appropriate precursors followed by reduction of the formyl group or further chemical manipulation allows for the construction of more complex pyrrolidine-containing drug candidates.

Conclusion

This compound is a readily accessible and highly versatile reagent in organic synthesis. Its utility as a formylating agent in the Vilsmeier-Haack reaction, its role as a precursor to a variety of heterocyclic compounds, and its application as a foundational scaffold for organocatalysts underscore its importance to the synthetic chemist. The experimental protocols and data provided in this guide aim to facilitate the broader application of this compound in both academic and industrial research settings, particularly in the fields of methodology development and drug discovery. The continued exploration of the reactivity of this simple yet powerful molecule is expected to unveil new and efficient synthetic transformations.

References

- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalspub.com [journalspub.com]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Direct Catalytic Asymmetric Aldol Reaction of 뱉Vinyl Acetamide - The Journal of Organic Chemistry - Figshare [figshare.com]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. purdue.edu [purdue.edu]

Theoretical Exploration of 1-Formylpyrrolidine Reaction Mechanisms: A Technical Guide for Researchers

Introduction: 1-Formylpyrrolidine, a simple amide derivative of the pyrrolidine ring, is a versatile building block and reagent in organic synthesis and plays a role in various industrial applications. Understanding the mechanisms of its reactions is crucial for optimizing existing synthetic routes and for the rational design of new chemical transformations. This in-depth technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of this compound and its analogs, targeting researchers, scientists, and professionals in drug development. While direct computational studies on this compound are not abundant, this guide draws upon theoretical investigations of analogous systems to elucidate its reactivity.

Core Reaction Mechanisms and Theoretical Insights

The reactivity of this compound is primarily centered around the amide functionality and the pyrrolidine ring. Key reaction types include formylation, hydrolysis, and reactions involving the pyrrolidine moiety. This section delves into the theoretical underpinnings of these transformations.

Formylation Reactions: The Vilsmeier-Haack Analogy

This compound can act as a formylating agent, conceptually similar to the Vilsmeier-Haack reagent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. Theoretical studies on the formation and reactivity of the Vilsmeier-Haack reagent provide a valuable framework for understanding the formylation potential of this compound.

Mechanism of Vilsmeier Reagent Formation (Analogous System):

Computational studies, primarily using Density Functional Theory (DFT), have elucidated the mechanism of Vilsmeier reagent formation. The reaction proceeds through the initial formation of a complex between DMF and the activating agent, followed by the elimination of a leaving group to generate the electrophilic Vilsmeier reagent (a chloroiminium ion).

Experimental Protocols for Vilsmeier-Haack Reaction (General):

A typical experimental procedure for a Vilsmeier-Haack formylation involves the slow addition of phosphorus oxychloride to a cooled solution of the substrate in an excess of N,N-dimethylformamide. The reaction mixture is then stirred at room temperature or heated to drive the reaction to completion. Aqueous workup is necessary to hydrolyze the intermediate iminium salt to the corresponding aldehyde.

Table 1: Calculated Activation Enthalpies for Vilsmeier Reagent Formation (DMF + POCl₃)

| Computational Method | Basis Set | ΔH‡ (kcal/mol) | Reference |

| B3LYP | 6-31G(d) | 15.2 | [1] |

| MP2 | 6-311+G(d,p) | 12.8 | [1] |

| CBS-QB3 | - | 11.5 | [1] |

Note: Data presented is for the analogous reaction with DMF and POCl₃ as a model for this compound activation.

Logical Relationship: Activation of this compound for Formylation

References

Methodological & Application

1-Formylpyrrolidine: A Versatile Formylating Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Formylpyrrolidine is a valuable reagent in organic synthesis, primarily utilized as a formylating agent to introduce a formyl group (-CHO) onto various substrates. Its properties as a stable, high-boiling liquid make it a convenient alternative to other formylating agents like dimethylformamide (DMF), particularly in reactions requiring higher temperatures. This document provides detailed application notes and protocols for the use of this compound in key organic transformations, including the Vilsmeier-Haack reaction and the formylation of organometallic reagents. These methods are fundamental in the synthesis of aldehydes, which are crucial intermediates in the production of pharmaceuticals and other fine chemicals.

Key Applications

This compound serves as an effective formylating agent in two major classes of reactions:

-

The Vilsmeier-Haack Reaction: This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then attacks the activated aromatic ring.[1][4]

-

Formylation of Organometallic Reagents: this compound is an efficient electrophile for the formylation of nucleophilic organometallic compounds, such as Grignard reagents and organolithium reagents, to produce the corresponding aldehydes.

Data Presentation

Table 1: Substrate Scope in Vilsmeier-Haack Formylation with this compound (Expected)

| Substrate Class | Example Substrates | Expected Regioselectivity | General Yields |

| Electron-rich Aromatic Rings | Phenols, Anilines, Anisoles | Predominantly para-substitution | Good to Excellent |

| Fused Aromatic Systems | Naphthalene, Anthracene | Substitution at the most activated position | Good |

| Heterocycles (Electron-rich) | Indoles, Pyrroles, Furans, Thiophenes | Typically at the C2 or C5 position for five-membered rings | Good to Excellent |

Table 2: Substrate Scope in Formylation of Organometallic Reagents with this compound (Expected)